molecular formula C23H26N2O4S B2660546 3,4,5-triethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034307-59-8

3,4,5-triethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2660546
CAS No.: 2034307-59-8
M. Wt: 426.53
InChI Key: HPHUXIZTKBWWCP-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a multi-domain structure, incorporating a 3,4,5-triethoxybenzamide moiety linked to a methylpyridine group that is further substituted with a thiophene ring. The presence of both the benzamide scaffold and the thiophene heterocycle is significant, as these are privileged structures in drug discovery known to contribute to bioactive profiles . This compound is presented as a chemical tool for research use only and is not intended for diagnostic or therapeutic applications. Its primary research value lies in its potential as a building block or intermediate for the synthesis of more complex molecules, or as a candidate for in vitro screening against novel biological targets. Researchers may find it particularly valuable for investigating structure-activity relationships (SAR), especially in projects targeting enzymes or receptors where similar molecular architectures have shown activity. The structural motif of a benzamide linked to a heteroaromatic system is found in compounds studied for various activities, underscoring its utility in hit identification and lead optimization campaigns .

Properties

IUPAC Name

3,4,5-triethoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-4-27-20-12-18(13-21(28-5-2)22(20)29-6-3)23(26)25-14-16-7-9-24-19(11-16)17-8-10-30-15-17/h7-13,15H,4-6,14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUXIZTKBWWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3,4,5-triethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key structural and physicochemical properties of the target compound and its analogues from the literature:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Features
3,4,5-Triethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide (Target) C₂₄H₂₈N₂O₄S 456.56 (calculated) Triethoxy benzamide, pyridinylmethyl-thiophene Not reported High lipophilicity, heterocyclic diversity
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) C₃₅H₂₈F₂N₆O₃ 634.64 Fluoro-substituted chromen, pyrazolopyrimidine, isopropyl benzamide 175–178 Fluorine-enhanced polarity, kinase inhibition potential
P809-0613 (3,4,5-triethoxy-N-[1-(3-phenyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]benzamide) C₂₆H₃₂N₄O₄ 464.56 Triethoxy benzamide, pyrrolidinyl-pyrazole Not reported Flexible pyrrolidine linker, moderate polarity
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide C₃₁H₃₂F₃N₇O 624.63 Trifluoromethyl benzamide, bipyrimidinylamino, dimethylaminopyrrolidine Not reported Electron-withdrawing CF₃, potential protease inhibition

Key Findings from Structural Comparisons

Lipophilicity and Solubility: The target compound’s triethoxy groups confer higher lipophilicity compared to the fluorinated chromen in Example 53 and the trifluoromethyl group in . This may improve membrane permeability but reduce aqueous solubility.

Electronic Effects :

  • The thiophene-pyridine system in the target compound provides a conjugated π-system distinct from the bipyrimidine in or the pyrazolopyrimidine in Example 53 . Such differences influence charge distribution and dipole interactions.
  • Example 53’s fluorine atoms enhance electronegativity, which could improve target binding through halogen bonding .

Thermal Stability :

  • Example 53’s melting point (175–178°C) suggests moderate thermal stability, likely due to its rigid chromen core . The target compound’s melting point is unreported, but its flexible thiophene-pyridine linkage may lower thermal resistance compared to fused-ring systems.

The thiophene moiety may confer unique selectivity toward sulfur-interacting targets (e.g., cytochrome P450 enzymes).

Biological Activity

3,4,5-triethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that includes a benzamide core with ethoxy substituents and a pyridine ring linked to a thiophene moiety. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzamide Core : The compound can be synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an appropriate amine to yield the benzamide.
  • Attachment of Pyridine and Thiophene Moieties : The pyridine ring is introduced through nucleophilic substitution, while the thiophene moiety can be attached via cross-coupling reactions such as Suzuki-Miyaura coupling using thiophene boronic acid derivatives.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism : Compounds containing thiophene moieties have been shown to inhibit key enzymes involved in cancer cell proliferation, such as tubulin and heat shock proteins (Hsp90) .
  • Case Studies : In studies involving various cancer cell lines (e.g., MCF-7, HCT-116), derivatives demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .
CompoundCell LineIC50 (μM)
This compoundMCF-71.1
Similar CompoundHCT-1162.6
Similar CompoundHepG21.4

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Inhibition Studies : Certain derivatives have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell growth and survival.
  • Receptor Modulation : It potentially binds to receptors involved in cellular signaling pathways that regulate apoptosis and proliferation.

Comparison with Similar Compounds

The structural uniqueness of this compound sets it apart from other related compounds:

Compound TypeStructural FeaturesBiological Activity
3,4,5-trimethoxy-N-(pyridinyl)methyl)benzamideMethoxy instead of ethoxy groupsModerate anticancer activity
3,4,5-triethoxy-N-(furan-pyridinyl)methyl)benzamideFuran ring instead of thiopheneLimited antimicrobial activity

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